molecular formula C13H21N3O2 B13241186 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

Cat. No.: B13241186
M. Wt: 251.32 g/mol
InChI Key: SFWQRGAGLVXBBP-UHFFFAOYSA-N
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Description

1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine ( 1303814-30-3) is a high-purity organic compound supplied for life science research and development. This molecule features a distinct molecular architecture, with a cycloheptan-1-amine core substituted by a 1,2,4-oxadiazole ring that is further functionalized with an oxolan-3-yl (tetrahydrofuran-3-yl) group . It has a molecular formula of C13H21N3O2 and a molecular weight of 251.32 g/mol . The compound is part of the 1,2,4-oxadiazole chemical class, which is a nitrogen- and oxygen-containing heterocycle known to be of significant interest in various agrochemical and pharmaceutical research applications . While the specific biological profile of this compound is a subject of ongoing research, analogues and derivatives within the 1,2,4-oxadiazole family have been investigated for a range of activities, including potential use as herbicides . Researchers value this scaffold for its potential to interact with various enzymatic targets. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by technically qualified personnel, in accordance with all applicable laboratory safety procedures. Please request a certificate of analysis for detailed purity specifications.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine

InChI

InChI=1S/C13H21N3O2/c14-13(6-3-1-2-4-7-13)12-15-11(18-16-12)10-5-8-17-9-10/h10H,1-9,14H2

InChI Key

SFWQRGAGLVXBBP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds can be effective against Gram-positive and Gram-negative bacteria.

Case Study Findings:

  • Some oxadiazoline compounds showed weak antimicrobial activity against Bacillus subtilis and Candida albicans, but were inactive against Staphylococcus aureus and E. coli.
  • Introducing specific substituents into the oxadiazole ring can enhance antibacterial efficacy against a broader range of pathogens.

Chemical Reactions

1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride can undergo several chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

These reactions typically require specific conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts, with the products varying based on the reaction type and reagents used.

Mechanism of Action

The mechanism of action of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name (CAS No.) Substituent on Oxadiazole Cycloalkane Ring Molecular Weight Key Properties
Target Compound (Discontinued, CymitQuimica) Oxolan-3-yl Cycloheptan Not reported Polar oxygen in oxolan may increase solubility; discontinued status suggests stability/synthesis issues.
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine (1306238-06-1) Cyclopentyl Cycloheptan 249.35 Higher lipophilicity due to cyclopentyl group; stored at RT.
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (1311317-24-4) (Dimethylamino)methyl Cyclopentan 283.2 (dihydrochloride) Basic dimethylamino group enhances water solubility; hazard warnings (H302, H315).
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (1170897-28-5) Methyl Cyclobutan Not reported Smaller cycloalkane may reduce steric hindrance; discontinued.
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (1795508-26-7) Benzoxazolylmethyl Ethan Not reported Aromatic benzoxazole may enhance π-π interactions; no safety data reported.
1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)propan-1-amine oxalate (1820650-54-1) Furan-2-yl, methylthio Propan Not reported Furan and thioether groups introduce dual electronic effects; oxalate salt improves crystallinity.

Key Differences and Implications

  • Substituent Effects: Oxolan-3-yl (target): Polar oxygen enhances solubility but may reduce membrane permeability compared to cyclopentyl/cyclohexyl analogs . Dimethylamino (): Introduces basicity, aiding salt formation and aqueous solubility. Benzoxazolylmethyl (): Aromaticity may support binding to hydrophobic pockets in biological targets.
  • Cycloalkane Ring Size: Cycloheptan (target): Larger ring increases conformational flexibility but may reduce target binding specificity.
  • Safety and Commercial Status: The target compound is discontinued, possibly due to instability or synthesis challenges . Compounds like the dimethylamino analog () carry health hazards (e.g., H302: harmful if swallowed), requiring careful handling.

Biological Activity

The compound 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS No. 1423034-44-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22ClN3O2
  • Molecular Weight : 287.79 g/mol
  • IUPAC Name : 1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine; hydrochloride
  • Appearance : Powder

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with biological systems in specific ways.

Antimicrobial Activity

Studies have shown that compounds similar to 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine possess significant antimicrobial properties. For instance, molecular docking studies suggest that such compounds can effectively inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism .

Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound indicate that it may have selective toxicity against cancer cells while sparing normal cells. For example, in comparative studies with established chemotherapeutics like Doxorubicin, certain derivatives showed reduced cytotoxicity towards normal human lung fibroblast cells (WI38), suggesting a favorable safety profile .

The biological effects of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine are thought to stem from its ability to bind to various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It could modulate the activity of receptors associated with cell proliferation and apoptosis.
  • Signal Transduction Interference : By affecting signaling pathways, the compound may alter cellular responses to external stimuli.

Research Findings and Case Studies

A detailed examination of the biological activity of this compound can be summarized in the following table:

Study FocusFindingsReference
Antimicrobial EffectsExhibited significant inhibition against Gram-positive and Gram-negative bacteria.
CytotoxicitySelectively toxic to cancer cells with minimal impact on normal cells (WI38).
Molecular DockingDemonstrated strong binding affinity to target enzymes through computational modeling.

Q & A

Q. Key Considerations :

  • Optimize reaction stoichiometry to avoid byproducts (e.g., regioisomeric oxadiazoles).
  • Monitor reaction progress using TLC or in-situ IR spectroscopy.

Advanced: How can X-ray crystallography resolve conformational ambiguities in the cycloheptane ring?

Answer:

  • Crystallization : Grow single crystals using slow vapor diffusion (e.g., dichloromethane/hexane mixtures).
  • Data Collection : Use a synchrotron or Cu-Kα radiation source for high-resolution data.
  • Refinement : Apply SHELXL for structure solution, focusing on torsional angles and ring puckering parameters .
  • Validation : Compare experimental data with DFT-calculated conformers to assess ring strain or non-planarity.

Q. Example Data :

ParameterExperimental (X-ray)DFT Calculation
C-N bond length1.34 Å1.33 Å
Ring puckeringChair-likeBoat-like

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify oxolan-3-yl protons (δ 3.5–4.0 ppm) and cycloheptane CH₂ groups (δ 1.5–2.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxadiazole and cycloheptane moieties.
  • IR Spectroscopy : Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxolan-3-yl group).

Advanced: How to design a structure-activity relationship (SAR) study for oxadiazole analogs?

Answer:

Analog Synthesis : Replace oxolan-3-yl with other substituents (e.g., pyridine, thiophene) to modulate electronic effects.

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and compare IC₅₀ values.

Computational Analysis :

  • Perform molecular docking (AutoDock Vina) to predict binding modes.
  • Calculate electrostatic potential maps to correlate substituent effects with activity .

Q. Example SAR Table :

SubstituentIC₅₀ (nM)LogPBinding Affinity (kcal/mol)
Oxolan-3-yl1201.8-8.2
Pyridin-2-yl852.1-9.0
4-Chlorophenyl4503.5-7.5

Data Contradiction: How to address discrepancies in reported bioactivity data for oxadiazole derivatives?

Answer:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize inter-lab variability.
  • Structural Confirmation : Re-validate compound identity via X-ray or 2D NMR for disputed analogs .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to aggregate and normalize results across studies.

Q. Case Study :

  • A 1,2,4-oxadiazol-3-amine analog showed diuretic activity in rats but not dogs due to species-specific metabolic differences .

Safety: What are critical handling protocols for this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste (P-code P201/P202) .

Advanced: How to analyze regioselectivity in oxadiazole ring formation?

Answer:

  • Mechanistic Studies : Use isotopic labeling (¹⁵N-hydroxylamine) to track nitrogen incorporation.
  • Computational Modeling : Calculate transition-state energies for competing pathways (Gaussian 16, B3LYP/6-31G*).
  • HPLC-MS Monitoring : Detect intermediates (e.g., nitrile oxide) to identify kinetic vs. thermodynamic control .

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